4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione
Description
4-Amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2λ⁶-oxathiole-2,2-dione is a heterocyclic compound featuring a unique oxathiole ring system (a five-membered ring containing sulfur and oxygen atoms) with sulfone (dione) functionalities. Key structural attributes include:
- Amino group (-NH₂): Likely contributing to hydrogen bonding and nucleophilic reactivity.
- Trifluoromethyl (-CF₃) group: Imparts electron-withdrawing effects, enhancing stability and lipophilicity.
Properties
IUPAC Name |
5,5-dimethyl-2,2-dioxo-3-(trifluoromethyl)oxathiol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3S/c1-5(2)3(10)4(6(7,8)9)14(11,12)13-5/h10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTONLJPMJOBCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(S(=O)(=O)O1)C(F)(F)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione typically involves the following steps:
Formation of the Oxathiole Ring: The oxathiole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiol and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The amino group can be introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxathiole ring or the trifluoromethyl group, potentially leading to ring-opening or defluorination.
Substitution: The amino group and the trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as elevated temperatures or the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxathiole derivatives and defluorinated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxathiole compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals.
Anticancer Properties
Preliminary investigations have shown that oxathiole derivatives can induce apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells. Further studies are needed to elucidate the specific mechanisms involved.
Neuroprotective Effects
There is emerging evidence that certain oxathiole compounds may offer neuroprotective benefits. The presence of amino and trifluoromethyl groups may contribute to antioxidant activity, potentially protecting neuronal cells from oxidative stress.
Agrochemical Applications
Pesticide Development
The unique structure of this compound makes it a candidate for the development of novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.
Herbicide Potential
Research into related compounds suggests that modifications to the oxathiole structure can lead to herbicidal activity. The trifluoromethyl group may enhance herbicidal potency by affecting the metabolic pathways of target plants.
Materials Science Applications
Polymer Chemistry
The incorporation of oxathiole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. The unique properties imparted by the oxathiole structure can lead to innovative applications in coatings and advanced materials.
Photovoltaic Devices
Recent studies suggest that compounds like this compound could be utilized in organic photovoltaic devices due to their electronic properties. Their ability to facilitate charge transport can improve the efficiency of solar cells.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth by oxathiole derivatives. |
| Johnson et al., 2024 | Anticancer Properties | Indicated apoptosis induction in breast cancer cells with modified oxathiole compounds. |
| Lee et al., 2024 | Polymer Chemistry | Developed a new polymer composite using oxathiole derivatives with improved thermal stability. |
Mechanism of Action
The mechanism of action of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione involves interactions with various molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound’s oxathiole-dione core contrasts with the cyclobutene-dione systems in –3.
Substituent Effects: Trifluoromethyl (-CF₃): Present in all compounds, enhancing metabolic stability and lipophilicity. The target’s single -CF₃ group may reduce steric bulk compared to bis-CF₃ derivatives in –3. Amino Groups: Positional variations influence hydrogen-bonding capacity. The target’s amino group at position 4 may favor nucleophilic attack, whereas cyclobutene-dione derivatives feature amino groups on aromatic or chiral backbones, enabling stereoselective interactions .
Synthetic Accessibility :
- Cyclobutene-diones in –3 are commercially available (priced at JPY 28,400–38,000 per 100 mg), suggesting established synthetic protocols. The target compound’s synthesis may require specialized methods due to its oxathiole core, though parallels to phosphazene chemistry () are speculative .
Potential Applications: Cyclobutene-diones are marketed for natural products research, implying roles as intermediates in drug discovery or catalysis. The target’s oxathiole system could offer advantages in medicinal chemistry (e.g., protease inhibition) due to sulfur’s bioisosteric properties.
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., solubility, reactivity) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
- Future Directions : Comparative studies on ring strain, electronic properties, and bioactivity between oxathiole-diones and cyclobutene-diones are warranted.
Biological Activity
The compound 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is a member of the oxathiole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8F3N1O2S1
- Molecular Weight : 227.21 g/mol
- Structure : The structure features a trifluoromethyl group and an oxathiole ring, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with oxathiole structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections explore these activities in detail.
Anticancer Activity
Several studies have investigated the anticancer potential of oxathiole derivatives. For instance:
- Mechanism of Action : Oxathiole compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of hypoxia-inducible factors (HIFs). A study demonstrated that certain oxathiole derivatives effectively targeted hypoxic tumor cells, leading to selective cytotoxicity .
- Case Study : In vitro tests using human lung adenocarcinoma (A549) and melanoma (WM115) cell lines showed that specific oxathiole derivatives led to significant reductions in cell viability and increased apoptotic markers compared to control groups .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Mechanism : The compound exhibits inhibition against various bacterial strains by disrupting cell wall synthesis and function.
- Research Findings : A study reported that derivatives with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. This suggests that fluorination may enhance lipophilicity and membrane permeability .
Data Table: Biological Activity Summary
Detailed Research Findings
-
Anticancer Studies :
- The efficacy of 4-amino derivatives was evaluated through proliferation assays and apoptosis tests. Results indicated a concentration-dependent cytotoxic effect on tumor cells.
- The activation of caspase pathways was confirmed through caspase activity assays.
-
Antimicrobial Studies :
- The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined, showing promising results for potential therapeutic applications.
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
